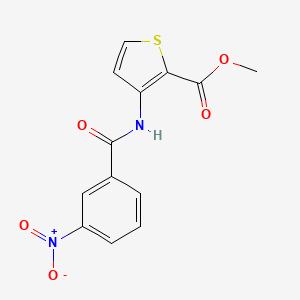

Methyl 3-(3-nitrobenzamido)thiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-[(3-nitrobenzoyl)amino]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O5S/c1-20-13(17)11-10(5-6-21-11)14-12(16)8-3-2-4-9(7-8)15(18)19/h2-7H,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVDRTHZMILILQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-nitrobenzamido)thiophene-2-carboxylate typically involves the following steps:

Nitration of Benzamide: The starting material, benzamide, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

Formation of Thiophene Ring: The nitrated benzamide is then reacted with thioglycolic acid in the presence of a base such as triethylamine. This step involves a cyclization reaction to form the thiophene ring.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and cyclization steps, and efficient purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-nitrobenzamido)thiophene-2-carboxylate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce additional functional groups.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed

Reduction: Methyl 3-(3-aminobenzamido)thiophene-2-carboxylate.

Substitution: Various halogenated derivatives of the original compound.

Hydrolysis: 3-(3-nitrobenzamido)thiophene-2-carboxylic acid.

Scientific Research Applications

Methyl 3-(3-nitrobenzamido)thiophene-2-carboxylate has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s thiophene ring structure makes it useful in the development of organic semiconductors and conductive polymers.

Biological Studies: It can be used as a probe to study the interactions of nitroaromatic compounds with biological systems, including enzyme inhibition and receptor binding studies.

Mechanism of Action

The mechanism of action of Methyl 3-(3-nitrobenzamido)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Methyl 3-(3-nitrobenzamido)thiophene-2-carboxylate with key analogs, focusing on substituents, synthesis, physical properties, and biological activities:

Key Observations:

Fluorinated analogs (e.g., 3-CF₃) may exhibit improved metabolic stability and lipophilicity, influencing bioavailability .

Synthesis: Most analogs are synthesized via acylation or sulfonylation of methyl 3-amino-thiophene-2-carboxylate precursors under reflux conditions (e.g., CH₂Cl₂, anhydrides, or acyl chlorides) . Microwave-assisted methods (e.g., ) and palladium-catalyzed couplings are emerging for complex substitutions .

Biological Activity :

Biological Activity

Methyl 3-(3-nitrobenzamido)thiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant data tables.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a nitro group and an amide functional group. The presence of these groups is crucial for its biological activity, influencing both solubility and interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that thiophene derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various Gram-positive bacteria. A study reported that related compounds had minimum inhibitory concentrations (MICs) ranging from 2 to 16 μM against Enterococcus faecium, including vancomycin-resistant strains .

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound | MIC (μM) against E. faecium | Activity against S. aureus |

|---|---|---|

| This compound | 2 | Moderate |

| Related compound A | 8 | Weak |

| Related compound B | 16 | None |

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies indicated that it exhibited moderate cytotoxicity against several cancer cell lines, including HepG2 (human liver cancer cells) and A549 (adenocarcinoma human alveolar basal epithelial cells). Notably, the compound did not significantly affect cell viability in HepG2 cells but showed a moderate decrease in viability in HEK293 cells, suggesting selective toxicity .

Table 2: Cytotoxicity Data of this compound

| Cell Line | IC50 (μM) | Viability (%) at 10 μM |

|---|---|---|

| HepG2 | >50 | 90 |

| A549 | 30 | 65 |

| HEK293 | 25 | 70 |

Structure-Activity Relationship (SAR)

The SAR studies conducted on thiophene derivatives indicate that the positioning of substituents significantly affects biological activity. For example, modifications to the nitro group or the amide linkage can enhance or diminish the compound's efficacy. Substituents that improve solubility and interaction with target proteins are particularly beneficial.

A structure-guided optimization approach revealed that compounds with specific substitutions on the thiophene ring exhibited enhanced potency against bacterial strains and cancer cells. For instance, the introduction of electron-withdrawing groups at strategic positions on the thiophene ring was found to improve antimicrobial activity .

Case Studies

Case Study: Antimicrobial Screening

In a high-throughput screening of various thiophene derivatives, this compound was identified as a promising candidate due to its low MIC values against resistant bacterial strains. The study highlighted its potential as a lead compound for further development in treating resistant infections .

Case Study: Anticancer Evaluation

In another investigation focusing on anticancer properties, this compound was tested against several cancer cell lines. The results indicated that while some derivatives exhibited significant cytotoxicity, this particular compound showed selective action, sparing normal cells while effectively reducing tumor cell viability .

Q & A

Basic: What are the optimal synthetic routes for Methyl 3-(3-nitrobenzamido)thiophene-2-carboxylate, and how are intermediates characterized?

Answer:

The synthesis typically involves coupling a nitrobenzoyl derivative with a methyl thiophene carboxylate precursor. A common method includes:

- Step 1: Reacting methyl 3-aminothiophene-2-carboxylate with 3-nitrobenzoyl chloride in dry CH₂Cl₂ under nitrogen, followed by reflux (12–24 hours).

- Step 2: Purification via reverse-phase HPLC using a methanol-water gradient (30% → 100%) to isolate the product .

- Characterization: Intermediates are validated using ¹H/¹³C NMR (to confirm amide bond formation and aromatic protons), IR (C=O stretch at ~1700 cm⁻¹), and melting point analysis (typically 210–220°C) .

Advanced: How can one resolve contradictions in spectroscopic data during structural elucidation?

Answer:

Discrepancies in NMR or IR data often arise from impurities or tautomeric forms. Strategies include:

- Multi-technique validation: Cross-check NMR assignments with HSQC/HMBC experiments to confirm carbon-proton correlations .

- X-ray crystallography: Resolve ambiguous NOE signals by crystallizing the compound (if feasible) to unambiguously determine the molecular structure .

- Computational modeling: Compare experimental IR stretches with DFT-calculated vibrational modes to identify unexpected peaks (e.g., residual solvent or byproducts) .

Basic: What purification techniques are effective for this compound?

Answer:

- Reverse-phase HPLC: Effective for separating polar byproducts; yields >65% purity when using methanol-water gradients .

- Recrystallization: Ethanol or methanol at low temperatures (0–5°C) improves crystallinity and removes non-polar impurities .

- Column chromatography: Silica gel with ethyl acetate/hexane (3:7) resolves regioisomers .

Advanced: What strategies assess the bioactivity of thiophene derivatives like this compound?

Answer:

- Targeted assays: Screen against PPARβ/δ receptors using luciferase reporter gene assays to evaluate inverse agonist activity (IC₅₀ < 1 μM in some analogs) .

- Enzyme inhibition: Test against tyrosine phosphatases (e.g., PTP1B) via spectrophotometric assays using pNPP as a substrate .

- Cellular uptake studies: Use fluorescently tagged analogs to track intracellular localization and bioavailability .

Advanced: How to design analogs to study structure-activity relationships (SAR)?

Answer:

- Modify substituents: Replace the nitro group with electron-withdrawing (e.g., CF₃) or donating (e.g., OMe) groups to probe electronic effects on bioactivity .

- Scaffold hopping: Synthesize benzothiophene or imidazo[1,2-a]pyridine analogs to assess ring size/rigidity impacts .

- Probing steric effects: Introduce tert-butyl or cyclohexyl groups at the thiophene 6-position to evaluate steric hindrance .

Advanced: What catalytic methods improve synthesis efficiency?

Answer:

- Pd-catalyzed cross-coupling: Introduce aryl/alkenyl groups via Suzuki-Miyaura reactions at the thiophene 4-position (yields >80% with Pd(PPh₃)₄) .

- Microwave-assisted synthesis: Reduce reaction times from 24 hours to 2–4 hours while maintaining yields >70% .

- Organocatalysis: Use proline derivatives to enantioselectively form chiral amides (e.g., for bioactive analogs) .

Advanced: How to address discrepancies in reaction yields between batches?

Answer:

- Parameter optimization: Adjust equivalents of 3-nitrobenzoyl chloride (1.2–1.5 eq.) and monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .

- Moisture control: Use rigorously dried solvents and molecular sieves to prevent hydrolysis of the acyl chloride intermediate .

- Byproduct analysis: Identify side products (e.g., dimerization) via LC-MS and adjust stoichiometry or temperature accordingly .

Basic: What are the best practices for characterizing this compound?

Answer:

- NMR: Assign peaks using 2D experiments (e.g., COSY for coupling patterns, HMBC for long-range correlations) .

- Mass spectrometry: Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~349.3 Da) and HRMS for exact mass .

- Elemental analysis: Validate purity (>98%) by matching calculated and observed C/H/N/S percentages .

Advanced: What factors affect the compound’s stability during storage?

Answer:

- Light sensitivity: Store in amber vials at –20°C to prevent nitro group degradation .

- Hydrolysis risk: Avoid aqueous buffers; use DMSO or dry DMF for stock solutions .

- Oxygen exposure: Purge vials with argon and seal with PTFE-lined caps to prevent oxidation of the thiophene ring .

Advanced: How can computational modeling predict biological targets for this compound?

Answer:

- Docking studies: Use AutoDock Vina to screen against PPARβ/δ or kinase targets (e.g., Nek2) based on ligand-receptor complementarity .

- QSAR models: Train regression models on analog datasets to predict IC₅₀ values for new derivatives .

- ADMET prediction: Employ SwissADME to estimate bioavailability, CYP inhibition, and blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.